![molecular formula C20H21N5O5 B2623364 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate CAS No. 1351631-69-0](/img/structure/B2623364.png)
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate: is a complex organic compound that features a benzimidazole ring fused to a piperazine ring, which is further linked to a pyridine moiety
Mécanisme D'action
Target of action
Compounds containing the benzimidazole moiety are known to interact with a wide range of biological targets. They have been found to exhibit a broad range of chemical and biological properties .
Mode of action
The mode of action of benzimidazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. They can act as inhibitors, agonists, or antagonists of their targets .
Biochemical pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzimidazole derivatives have been found to have antitumor, antibacterial, antifungal, and antiviral activities .
Pharmacokinetics
The ADME properties of benzimidazole derivatives can vary greatly depending on their specific structure. Some benzimidazole derivatives have been found to have good oral absorption and aqueous solubility .
Result of action
The molecular and cellular effects of benzimidazole derivatives can vary greatly depending on their specific targets and mode of action. For example, some benzimidazole derivatives have been found to have cytotoxic effects on certain cancer cell lines .
Action environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzimidazole moiety is known to interact with proteins and enzymes, often acting as an inhibitor or modulator . This compound can bind to the active sites of enzymes, altering their activity and affecting biochemical pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling and regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death depending on the context .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on proteins and enzymes, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in downstream effects on cell signaling pathways and gene expression, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical interactions . Its degradation products may also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are involved in drug metabolism . This interaction can lead to changes in the levels of metabolites and influence overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action and exerts its effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole derivative is then reacted with piperazine to introduce the piperazine ring. Finally, the pyridine moiety is attached through a series of reactions involving amide bond formation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, often involving continuous flow chemistry to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzimidazole and pyridine rings can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed on the nitro groups present in the benzimidazole ring.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of oxo derivatives of benzimidazole and pyridine.
Reduction: : Formation of amino derivatives of benzimidazole.
Substitution: : Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: : It has shown promise as a scaffold for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Material Science: : Its unique structure makes it suitable for use in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: : It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, such as the fused benzimidazole and piperazine rings. Similar compounds include:
Benzimidazole derivatives: : These compounds share the benzimidazole core but may differ in the substituents attached to the core.
Piperazine derivatives: : These compounds contain the piperazine ring but may have different functional groups attached.
Pyridine derivatives: : These compounds feature the pyridine ring and can vary in their substituents and functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-pyridin-2-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O.C2H2O4/c24-18(16-7-3-4-8-19-16)23-11-9-22(10-12-23)13-17-20-14-5-1-2-6-15(14)21-17;3-1(4)2(5)6/h1-8H,9-13H2,(H,20,21);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOMBGLRYMOGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
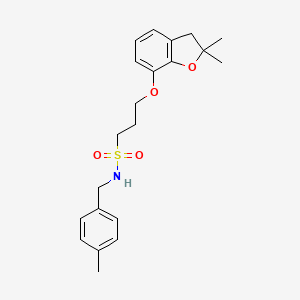
![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)
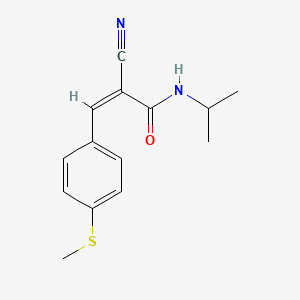
![3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2623284.png)
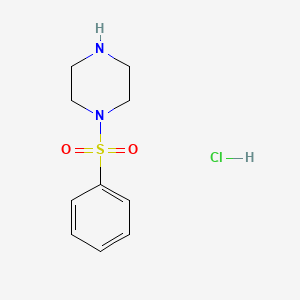
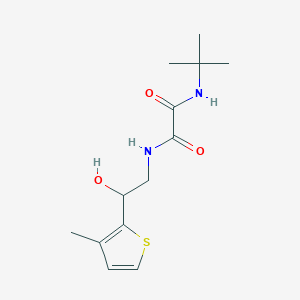
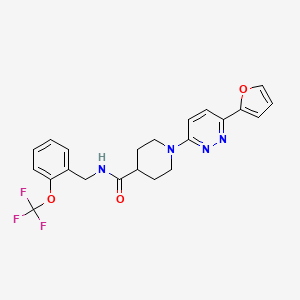
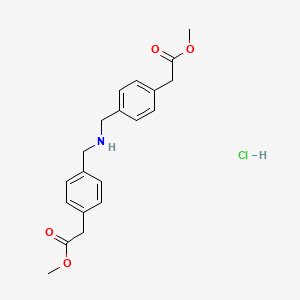
![methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2623292.png)
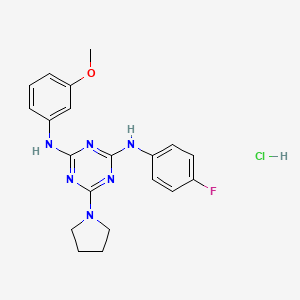
![ethyl 4-[(diethylcarbamoyl)amino]benzoate](/img/structure/B2623294.png)
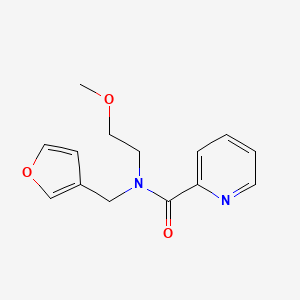
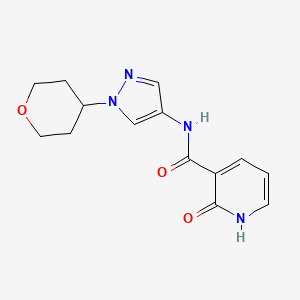
![(E)-methyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2623304.png)
